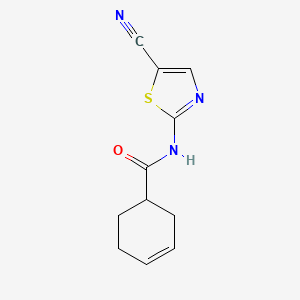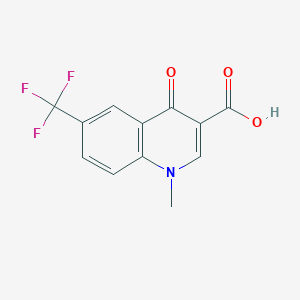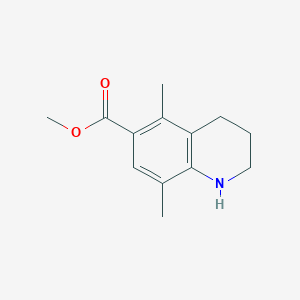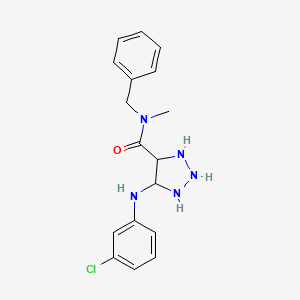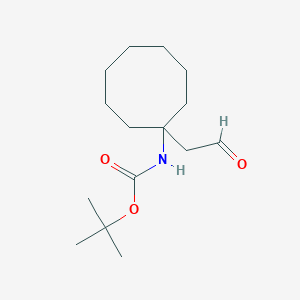
N-Boc-(1-aminocyclooctyl)-acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-(1-aminocyclooctyl)-acetaldehyde is an organic compound that features a cyclooctyl ring with an amino group, protected by a tert-butoxycarbonyl (Boc) group, and an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(1-aminocyclooctyl)-acetaldehyde typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclooctyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Acetaldehyde Moiety: The protected amine is then subjected to formylation to introduce the acetaldehyde group. This can be done using reagents like ethyl formate or formic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Boc-(1-aminocyclooctyl)-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) to remove the Boc group.
Major Products Formed
Oxidation: N-Boc-(1-aminocyclooctyl)-acetic acid.
Reduction: N-Boc-(1-aminocyclooctyl)-ethanol.
Substitution: 1-aminocyclooctyl-acetaldehyde (after Boc removal).
科学研究应用
N-Boc-(1-aminocyclooctyl)-acetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound can be used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Biological Studies: It can be used to study the interactions of cyclooctyl-containing compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.
作用机制
The mechanism of action of N-Boc-(1-aminocyclooctyl)-acetaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, ensuring that the amine group remains intact until it is needed for further reactions.
相似化合物的比较
Similar Compounds
N-Boc-(1-aminocyclohexyl)-acetaldehyde: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
N-Boc-(1-aminocyclopentyl)-acetaldehyde: Similar structure but with a cyclopentyl ring instead of a cyclooctyl ring.
Uniqueness
N-Boc-(1-aminocyclooctyl)-acetaldehyde is unique due to the presence of the cyclooctyl ring, which imparts different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and drug development.
属性
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cyclooctyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-15(11-12-17)9-7-5-4-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJWXYSGOWTDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
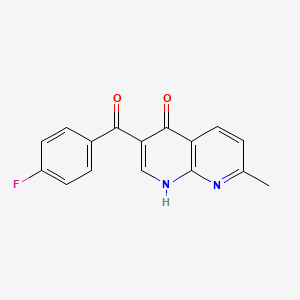
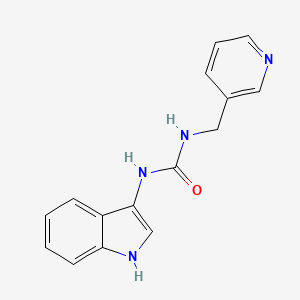
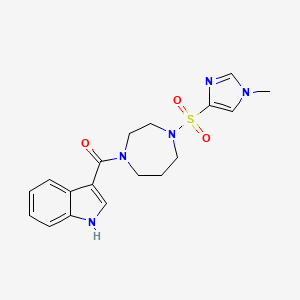
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
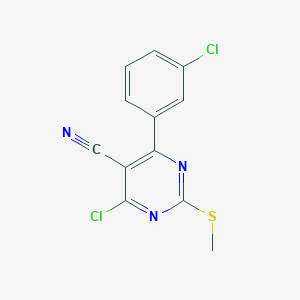
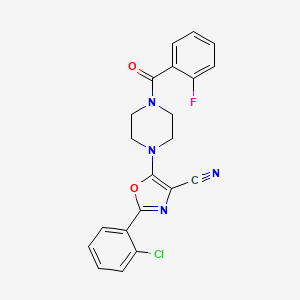
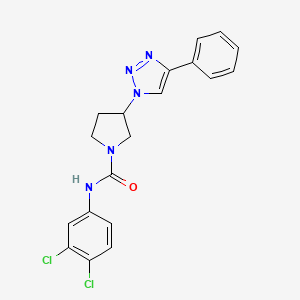
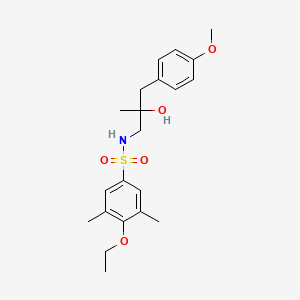
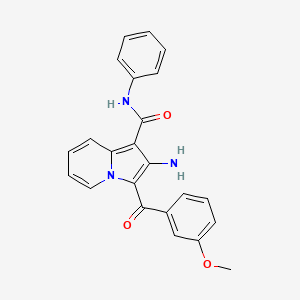
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
